Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-
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Overview
Description
Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- typically involves the cyanoacetylation of amines. This process can be carried out using different methods, including:
Neat Methods: Stirring the reactants without a solvent at room temperature or using a steam bath.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production: Involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions.
Chemical Reactions Analysis
Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- undergoes several types of chemical reactions:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with common bidentate reagents.
Major Products: These reactions often yield biologically active heterocyclic moieties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- involves its ability to participate in condensation and substitution reactions due to the presence of active hydrogen on C-2. This allows it to form various biologically active heterocyclic compounds .
Comparison with Similar Compounds
Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- is unique due to its specific structure and reactivity. Similar compounds include:
- N-Methyl-N-(methylcarbamoyl)cyanoacetamide
- 2,4-Dicyano-3-methylglutaramide
- 1-Cyanoacetylpiperidine
- N-Cyanoacetylmorpholine
- N-Cyanoacetylpyrrolidine .
These compounds share similar cyanoacetamide structures but differ in their specific functional groups and reactivity, making Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- unique in its applications and chemical behavior.
Properties
CAS No. |
184868-57-3 |
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Molecular Formula |
C11H15N5O2 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-cyano-N-[[4-(2-cyanoacetyl)piperazin-1-yl]methyl]acetamide |
InChI |
InChI=1S/C11H15N5O2/c12-3-1-10(17)14-9-15-5-7-16(8-6-15)11(18)2-4-13/h1-2,5-9H2,(H,14,17) |
InChI Key |
KZKWKUHKIBFQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CNC(=O)CC#N)C(=O)CC#N |
Origin of Product |
United States |
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